6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential inhibitory effects on specific biological targets, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable aldehyde to form an intermediate, which is then reacted with a triazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrotriazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential inhibitory effects on specific enzymes and receptors, making it a valuable tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biological pathways. Molecular docking studies have shown that the binding site of this compound may differ from that of conventional inhibitors, suggesting a unique mode of action .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is a close analogue and shares similar inhibitory effects on nucleoside transporters.
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity, this compound also features a piperazine ring but differs in its core structure.
Uniqueness
What sets 6-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(4-PHENOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its unique triazine core, which contributes to its distinct binding properties and biological activity. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C26H26FN7O |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H26FN7O/c27-19-6-10-21(11-7-19)34-16-14-33(15-17-34)18-24-30-25(28)32-26(31-24)29-20-8-12-23(13-9-20)35-22-4-2-1-3-5-22/h1-13H,14-18H2,(H3,28,29,30,31,32) |
InChI Key |
YMJHTQPTPONJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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